Tetrahexyldecyl ascorbate

Description

Properties

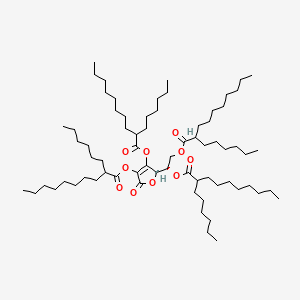

IUPAC Name |

[(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3/t58?,59?,60?,61?,62-,63+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWBEINAQKIQLZ-CMRBMDBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(CCCCCC)C(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H128O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018694 | |

| Record name | Tetrahexyldecyl ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183476-82-6, 161436-56-2 | |

| Record name | Nikkol VC-IP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183476-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahexyldecyl ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183476826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahexyldecyl ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-{(2R)-3,4-bis[(2-hexyldecanoyl)oxy]-5-oxo-2,5-dihydrofuran-2-yl}ethane-1,2-diyl bis(2-hexyldecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Ascorbic acid, 2,3,5,6-tetraisohexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCORBYL TETRAISOPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47143LT58A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tetrahexyldecyl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Tetrahexyldecyl ascorbate (B8700270) (THD-ascorbate) is a highly stable, oil-soluble precursor to L-ascorbic acid, the biologically active form of Vitamin C.[1][2][3] Its lipophilic nature, conferred by the attachment of four hexyldecanoic acid chains to the ascorbic acid molecule, allows for enhanced penetration through the lipid-rich stratum corneum into the deeper layers of the epidermis and dermis.[3][4] Once within the skin, intracellular esterase enzymes hydrolyze THD-ascorbate, releasing active L-ascorbic acid.[3] This targeted delivery of L-ascorbic acid to the viable layers of the skin is central to its mechanism of action, which encompasses three primary functions: antioxidant protection, stimulation of collagen synthesis, and inhibition of melanogenesis.

Antioxidant Activity

As an antioxidant, THD-ascorbate, through its conversion to L-ascorbic acid, protects the skin from oxidative stress induced by reactive oxygen species (ROS) generated from environmental aggressors such as UV radiation and pollution. L-ascorbic acid is a potent scavenger of free radicals, donating electrons to neutralize them and thus preventing cellular damage to lipids, proteins, and DNA.

While THD-ascorbate itself has been shown to have some antioxidant capacity, its primary role is as a stable delivery vehicle for L-ascorbic acid.[3][5] Studies have shown that THD-ascorbate can degrade rapidly in the presence of singlet oxygen, but its stability can be enhanced when formulated with other antioxidants.[3][5]

Signaling Pathway: Antioxidant Action

References

- 1. benchchem.com [benchchem.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Tetrahexyldecyl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahexyldecyl ascorbate (B8700270) (THDA) is a highly stable, oil-soluble ester of L-ascorbic acid, positioning it as a premier active ingredient in advanced skincare and dermatological formulations. Unlike its parent molecule, L-ascorbic acid, which is hydrophilic and prone to oxidation, THDA's lipophilic nature enhances its penetration into the skin's stratum corneum and improves its stability profile. This technical guide provides a comprehensive overview of the synthesis and purification of tetrahexyldecyl ascorbate, offering detailed experimental protocols, quantitative data analysis, and visual workflows to support researchers and professionals in the field.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an acyl chloride intermediate followed by its reaction with L-ascorbic acid. The following protocols are based on established methodologies found in the patent literature.

Core Synthesis Pathway

The primary route to this compound involves the esterification of L-ascorbic acid with 2-hexyldecanoic acid. To facilitate this reaction, 2-hexyldecanoic acid is first converted to its more reactive acyl chloride derivative, 2-hexyldecanoyl chloride.

Experimental Protocols for Synthesis

Below are two detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride

-

Step 1: Preparation of 2-Hexyldecanoyl Chloride

-

To a 2.0 L four-neck flask, add 153.8 g (600.0 mmol) of 2-hexyldecanoic acid and 1.0 L of dichloromethane.

-

With stirring, slowly add 107.1 g (900.0 mmol) of thionyl chloride dropwise.

-

Heat the mixture to reflux temperature and maintain for 1 hour.

-

After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude 2-hexyldecanoyl chloride.

-

Purify the crude product by distillation to yield approximately 152.0 g of colorless, transparent 2-hexyldecanoyl chloride.

-

-

Step 2: Synthesis of this compound

-

In a 2.0 L four-neck flask, dissolve 21.1 g (120.0 mmol) of L-ascorbic acid in 500 mL of a saturated aqueous sodium bicarbonate solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 150.0 g (546.0 mmol) of 2-hexyldecanoyl chloride in 500 mL of dichloromethane to the ascorbic acid solution while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Protocol 2: Synthesis using Phosphorus Trichloride (B1173362)

-

Step 1: Preparation of 2-Hexyldecanoyl Chloride

-

In a 3.0 L four-hole boiling flask, combine 230.8 g (900.0 mmol) of 2-hexyldecanoic acid and 1.5 L of dichloromethane.

-

Add 98.9 g (720.0 mmol) of phosphorus trichloride to the mixture.

-

Heat the reaction to reflux temperature and stir for 2 hours.

-

Following the reaction, concentrate the solution to obtain the crude 2-hexyldecanoyl chloride.

-

Purify by distillation to obtain approximately 222.8 g of a colorless, transparent liquid.

-

-

Step 2: Synthesis of this compound

-

Prepare a solution of 26.4 g (150.0 mmol) of L-ascorbic acid in 600 mL of saturated aqueous sodium bicarbonate solution in a 2.0 L four-neck flask.

-

Cool the flask to 0-5 °C.

-

Slowly add a solution of 206.3 g (750.0 mmol) of 2-hexyldecanoyl chloride in 600 mL of dichloromethane.

-

Maintain the temperature at 0-5 °C during the addition.

-

After addition, let the mixture warm to room temperature and continue stirring for 5 hours.

-

| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (Phosphorus Trichloride) |

| Reactants (Step 1) | 2-Hexyldecanoic Acid, Thionyl Chloride | 2-Hexyldecanoic Acid, Phosphorus Trichloride |

| Molar Ratio (Acid:Chlorinating Agent) | 1 : 1.5 | 1 : 0.8 |

| Solvent (Step 1) | Dichloromethane | Dichloromethane |

| Reaction Time (Step 1) | 1 hour | 2 hours |

| Reaction Temperature (Step 1) | Reflux | Reflux |

| Reactants (Step 2) | 2-Hexyldecanoyl Chloride, L-Ascorbic Acid | 2-Hexyldecanoyl Chloride, L-Ascorbic Acid |

| Molar Ratio (Acyl Chloride:Ascorbic Acid) | 4.55 : 1 | 5 : 1 |

| Solvent System (Step 2) | Dichloromethane, Saturated aq. NaHCO₃ | Dichloromethane, Saturated aq. NaHCO₃ |

| Reaction Time (Step 2) | 5 hours | 5 hours |

| Reaction Temperature (Step 2) | 0-5 °C initially, then room temperature | 0-5 °C initially, then room temperature |

Purification of this compound

Following the synthesis, the crude this compound requires purification to remove unreacted starting materials, byproducts, and residual solvents. A general purification workflow is outlined below.

Experimental Protocols for Purification

1. Work-up and Extraction

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic (dichloromethane) layer from the aqueous layer.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate solution.

-

1 M Hydrochloric acid.

-

Brine (saturated aqueous sodium chloride solution).

-

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

2. Chromatographic Purification

While specific details for this compound are proprietary, a general approach for purifying lipophilic ascorbic acid derivatives involves column chromatography.

-

Stationary Phase: Silica (B1680970) gel is commonly used.

-

Mobile Phase: A gradient of non-polar to moderately polar solvents is typically employed. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the polarity gradually increased by increasing the proportion of ethyl acetate.

-

Procedure:

-

Dissolve the crude oil in a minimal amount of the initial mobile phase solvent (e.g., 95:5 hexane:ethyl acetate).

-

Load the solution onto a silica gel column equilibrated with the same solvent.

-

Elute the column with a gradient of increasing ethyl acetate concentration.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the final product should be assessed using HPLC.

-

Column: A reverse-phase column, such as a C18 column, is suitable.

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically used.

-

Detector: UV detection at an appropriate wavelength (e.g., 250 nm).

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a solution of the purified product.

-

Inject both solutions into the HPLC system and compare the retention times and peak areas to determine the purity of the synthesized product.

-

| Purification Step | Description | Key Parameters |

| Work-up | Extraction and washing of the crude product. | Solvents: Dichloromethane, aq. NaHCO₃, aq. HCl, Brine. |

| Drying | Removal of residual water from the organic phase. | Drying agent: Anhydrous MgSO₄ or Na₂SO₄. |

| Concentration | Removal of solvent to obtain the crude product. | Method: Rotary evaporation under reduced pressure. |

| Column Chromatography | Separation of the target compound from impurities. | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate gradient. |

| Purity Analysis | Quantification of the purity of the final product. | Method: HPLC. Column: C18. Detection: UV. |

Conclusion

The synthesis and purification of this compound require a systematic approach involving a two-step chemical synthesis followed by a multi-step purification process. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce high-purity this compound for use in advanced cosmetic and pharmaceutical applications. Careful control of reaction conditions and rigorous purification are paramount to achieving a final product that meets the high standards required for these industries. Further optimization of reaction yields and purification efficiency may be achieved through systematic investigation of process parameters.

Chemical properties of tetrahexyldecyl ascorbate

An In-depth Technical Guide to the Chemical Properties of Tetrahexyldecyl Ascorbate (B8700270)

Abstract

Tetrahexyldecyl ascorbate (THDA) is a lipophilic, highly stable precursor to Vitamin C (L-ascorbic acid). Its esterification with 2-hexyldecanoic acid enhances its stability and allows for superior penetration through the stratum corneum compared to its hydrophilic counterpart, L-ascorbic acid.[1][2][3] Within the skin, THDA is enzymatically converted to L-ascorbic acid, where it exerts its well-known biological effects, including antioxidant protection, stimulation of collagen synthesis, and inhibition of melanogenesis.[3][4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of THDA, its mechanism of action, stability, and pharmacokinetic profile. It also includes detailed experimental protocols for its evaluation and summarizes key quantitative data for researchers, scientists, and drug development professionals.

Chemical Structure and Synthesis

This compound is the tetra-ester of L-ascorbic acid and 2-hexyldecanoic acid.[3] This structure, with its four branched fatty acid chains, grants the molecule a high degree of lipophilicity (oil-solubility) and stability.[6][7]

-

Chemical Name: Tetrakis(2-hexyldecyl) ascorbate[8]

-

INCI Name: this compound[9]

-

CAS Number: 183476-82-6[8]

-

Chemical Formula: C₇₀H₁₂₈O₁₀[10]

Synthesis: The synthesis of this compound is a multi-step chemical process. It typically begins with the esterification of ascorbic acid with hexyldecanol, a branched fatty alcohol, to form an intermediate compound.[10][11] This intermediate undergoes further modification to yield the final tetra-esterified product.[10] This process enhances its lipid solubility and stability compared to pure ascorbic acid.[11]

Physicochemical and Formulation Properties

The physical and chemical properties of THDA make it a versatile ingredient in cosmetic and dermatological formulations. It is typically a clear to pale yellow, odorless oily liquid at room temperature.[9][10][11] Its oil-soluble nature allows for easy incorporation into the oil phase of emulsions and anhydrous (water-free) formulations like serums and oils.[6][9]

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | References |

| Appearance | Clear to pale yellow oily liquid | [9][10][11] |

| Odor | Generally odorless or with a slight characteristic odor | [11][12] |

| Solubility | Soluble in oils, fats, ethanol, hydrocarbons, esters. Insoluble in water, glycerin, butylene glycol. | [4][6][9] |

| Molecular Formula | C₇₀H₁₂₈O₁₀ | [10] |

Table 2: Formulation and Stability Parameters

| Parameter | Recommended Range/Condition | Notes | References |

| Typical Usage Rate | 0.5% - 10%; up to 30% has been used in studies | 0.1% for antioxidant benefits; ≥5% for targeting hyperpigmentation. | [4][5][9][12][13] |

| Optimal pH Range | 3.0 - 6.5 | Stable across a wider pH range than L-ascorbic acid. Some sources recommend pH < 5 or < 6 for optimal stability. | [5][6][8][9] |

| Temperature Sensitivity | Add to formulations below 80°C (176°F) | Avoid prolonged exposure to high heat to maintain integrity. | [6] |

| Compatibility | High | Works well with other antioxidants (Vitamin E, Ferulic Acid), retinoids, peptides, and skin lighteners. | [4][6][14] |

Mechanism of Action

Once absorbed into the skin, THDA acts as a pro-drug, being converted by enzymes within the skin into the active form, L-ascorbic acid.[4][5] This conversion allows it to deliver the well-documented benefits of Vitamin C.

Antioxidant Activity

As a potent antioxidant, THDA protects the skin by neutralizing free radicals generated by exposure to UV radiation and environmental pollutants.[10][14][15] Its oil-soluble nature allows it to specifically protect cellular lipids, such as ceramides (B1148491) and cholesterol, from oxidative damage.[5] However, some research indicates that THDA itself is a poor antioxidant that degrades rapidly under oxidative stress (specifically from singlet oxygen) and requires stabilization with other antioxidants, such as acetyl zingerone (B1684294) or Vitamin E, to be effective.[1][16][17][18]

Stimulation of Collagen Synthesis

L-ascorbic acid is an essential cofactor for the synthesis and post-translational modification of collagen.[1] By delivering ascorbic acid to the dermis, THDA stimulates collagen production, which helps to improve skin firmness and elasticity, thereby reducing the appearance of fine lines and wrinkles.[10][15][19] Some in-vitro data suggests it can increase collagen synthesis more effectively than ascorbic acid itself.[8]

Skin Brightening and Hyperpigmentation Reduction

THDA inhibits tyrosinase, the key enzyme involved in melanin (B1238610) production (melanogenesis).[3][20] This action helps to reduce hyperpigmentation, such as dark spots and age spots, and promotes a more even and radiant skin tone.[10][19] In-vitro studies have shown that THDA can reduce melanin synthesis by over 80% in human melanoma cell cultures.[8][21]

References

- 1. This compound (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bareluxeskincare.com [bareluxeskincare.com]

- 3. This compound | THD Ascorbate | THDC | Cosmetic Ingredients Guide [ci.guide]

- 4. sophixnatural.com [sophixnatural.com]

- 5. paulaschoice-eu.com [paulaschoice-eu.com]

- 6. nbinno.com [nbinno.com]

- 7. drsq.com.au [drsq.com.au]

- 8. This compound (Explained + Products) [incidecoder.com]

- 9. justglow.co.uk [justglow.co.uk]

- 10. specialchem.com [specialchem.com]

- 11. Chemical Structure and Physical Properties of this compound Competitive Price [biolyphar.com]

- 12. lotioncrafter.com [lotioncrafter.com]

- 13. Antioxidant Skincare Treatment for Hyperpigmented and Photodamaged Skin: Multi-Center, Open-Label, Cross-Seasonal Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: What You Need To Know | Root Science [shoprootscience.com]

- 15. onekind.us [onekind.us]

- 16. phyto-c.com [phyto-c.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. clinikally.com [clinikally.com]

- 20. graydonskincare.com [graydonskincare.com]

- 21. skiningredients.com [skiningredients.com]

A Technical Guide to the Solubility of Tetrahexyldecyl Ascorbate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahexyldecyl ascorbate (B8700270) (THDA) is a stable, oil-soluble ester of ascorbic acid that is increasingly utilized in cosmetic and dermatological formulations for its antioxidant, collagen-boosting, and skin-brightening properties. Its lipophilic nature allows for enhanced skin penetration compared to its hydrophilic counterpart, L-ascorbic acid. A thorough understanding of its solubility in various organic solvents is paramount for formulation development, ensuring product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the solubility of tetrahexyldecyl ascorbate in common organic solvents, detailed experimental protocols for solubility determination, and visual representations of its mechanism of action and formulation workflows.

Introduction

This compound, also known as ascorbyl tetraisopalmitate, is a tetra-ester of ascorbic acid and 2-hexyldecanoic acid.[1] This esterification renders the molecule highly lipophilic, overcoming the inherent instability and poor penetration of L-ascorbic acid in topical formulations.[2][3] The efficacy of a THDA-containing product is contingent upon its proper solubilization within the formulation vehicle. This guide aims to provide quantitative and qualitative solubility data to aid researchers and formulators in developing stable and effective delivery systems for this potent active ingredient.

Solubility Profile of this compound

This compound exhibits excellent solubility in a wide range of non-polar, lipophilic solvents commonly used in the cosmetic and pharmaceutical industries. Its solubility is attributed to the four long, branched hydrocarbon chains, which dominate the molecule's physicochemical properties.

Qualitative Solubility

Multiple sources confirm the general solubility characteristics of this compound:

Quantitative Solubility Data

Obtaining precise, quantitative solubility data for this compound from publicly available literature is challenging. However, some data points and miscibility information have been compiled below. It is important to note that solubility can be affected by the purity of both the solute and the solvent, as well as by temperature and the presence of other excipients.

| Solvent/Solvent Class | INCI Name | Solubility/Miscibility | Notes |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide | Dimethyl Sulfoxide | 180 mg/mL | Sonication is recommended. Primarily used in research settings, not common in cosmetic formulations. |

| Fatty Acid Esters & Emollients | |||

| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Miscible | Widely used as a carrier oil and emollient. |

| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | Miscible | A common emollient that provides a light, non-greasy feel. |

| Dicaprylyl Ether | Dicaprylyl Ether | Miscible | A fast-spreading, dry emollient. |

| Vegetable Oils | |||

| Sunflower Oil | Helianthus Annuus (Sunflower) Seed Oil | Miscible | A common carrier oil rich in fatty acids. |

| Jojoba Oil | Simmondsia Chinensis (Jojoba) Seed Oil | Miscible | A liquid wax ester with a composition similar to human sebum. |

| Olive Oil | Olea Europaea (Olive) Fruit Oil | Miscible | A widely used carrier oil. |

| Alcohols | |||

| Ethanol | Alcohol | Soluble | The exact solubility limit is not specified, but it is considered a good solvent for THDA. |

| Glycols | |||

| Glycerin | Glycerin | Insoluble | A common humectant in which THDA is not soluble. |

| Butylene Glycol | Butylene Glycol | Insoluble | A common solvent and humectant in which THDA is not soluble. |

Experimental Protocol for Solubility Determination

For formulators requiring precise solubility data in their specific vehicle systems, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Principle

An excess amount of this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of dissolved this compound in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each solvent to be tested. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and isopropanol).

-

Dilute the filtered supernatant with the same solvent used for the calibration standards to a concentration that falls within the calibration range.

-

Analyze the diluted samples and calibration standards using a validated HPLC method. A typical method would involve a C18 column with UV detection.[6][7]

-

Data Analysis

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100mL).

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound in the Skin

This compound acts as a pro-drug, being converted to L-ascorbic acid within the skin to exert its biological effects.[8][9] The following diagram illustrates its key mechanisms of action.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound.

General Formulation Workflow for an Anhydrous Serum

This diagram illustrates a typical process for incorporating this compound into an oil-based serum.

Conclusion

This compound is a highly lipophilic active ingredient with excellent solubility in a variety of organic solvents commonly used in topical formulations. While precise quantitative solubility data is not widely published, its miscibility with common cosmetic esters and oils allows for flexible formulation design. For applications requiring precise concentrations at saturation, a standardized experimental protocol, such as the one outlined in this guide, is essential. The provided diagrams offer a clear understanding of its biological mechanism and integration into formulation processes, serving as a valuable resource for researchers and developers in the field.

References

- 1. This compound | THD Ascorbate | THDC | Cosmetic Ingredients Guide [ci.guide]

- 2. medik8.com [medik8.com]

- 3. This compound (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulprospector.com [ulprospector.com]

- 5. sophixnatural.com [sophixnatural.com]

- 6. HPLC Analysis of Phenolic Antioxidants [library.aocs.org]

- 7. um.edu.mt [um.edu.mt]

- 8. paulaschoice-eu.com [paulaschoice-eu.com]

- 9. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

Intracellular Conversion of Tetrahexyldecyl Ascorbate to Ascorbic Acid: A Technical Guide

Abstract

Tetrahexyldecyl ascorbate (B8700270) (THDA), a lipid-soluble ester of ascorbic acid, has emerged as a highly stable and permeable precursor to Vitamin C in dermatological and cosmetic formulations. Its lipophilic nature overcomes the significant penetration challenges associated with hydrophilic L-ascorbic acid, allowing for more efficient delivery into the skin's deeper layers. This technical guide provides an in-depth examination of the intracellular conversion of THDA to its active form, L-ascorbic acid. It consolidates quantitative data on conversion efficiency and skin penetration, details the enzymatic pathways involved, and presents standardized experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and analysis of advanced skincare actives.

Introduction

L-ascorbic acid (AA) is a potent antioxidant essential for various cutaneous biological functions, including collagen synthesis and photoprotection.[1] However, its utility in topical formulations is severely limited by its inherent instability—rapidly oxidizing when exposed to air, light, and heat—and its hydrophilic nature, which restricts its penetration through the lipid-rich stratum corneum.[2][3][4]

To address these limitations, stable, lipid-soluble derivatives have been engineered. Among these, Tetrahexyldecyl Ascorbate (THDA), also known as THD Ascorbate, is a noteworthy analogue.[5] As a prodrug, THDA is chemically designed for superior stability and enhanced skin penetration.[2][6][7] It permeates the epidermal barrier and is subsequently metabolized within the skin cells to release the biologically active L-ascorbic acid, ensuring targeted delivery and efficacy.[5][7][8]

Mechanism of Intracellular Conversion

The conversion of THDA to ascorbic acid is a two-step process involving passive cellular uptake followed by enzymatic hydrolysis.

Cellular Uptake

Due to its lipid-soluble structure, THDA has a high affinity for the skin's lipid barrier, allowing it to penetrate the stratum corneum more effectively than its water-soluble counterpart, L-ascorbic acid.[2][9] Once past the outer barrier, its lipophilic nature facilitates its passage through the plasma membranes of keratinocytes and fibroblasts to enter the intracellular space.

Enzymatic Hydrolysis

Inside the cell, THDA is converted into L-ascorbic acid.[5][7] This bioconversion is catalyzed by intracellular enzymes, specifically cytosolic esterases, which hydrolyze the ester bonds linking the ascorbic acid molecule to its tetrahexyldecyl fatty acid chains.[8][10] Research has identified carboxylesterase-2 (CES2), an enzyme expressed in keratinocytes, as a key player in this metabolic process.[6] The hydrolysis releases free, active L-ascorbic acid and the fatty acid moieties, enabling the ascorbic acid to exert its biological effects within the cell.

Quantitative Analysis of Conversion and Efficacy

The efficacy of THDA as a Vitamin C prodrug is supported by quantitative data from in vitro enzymatic assays and comparative penetration studies.

In Vitro Conversion Efficiency

Studies utilizing carboxylesterase-2 (CES2) demonstrate the direct enzymatic conversion of THDA to ascorbic acid over time. The reaction shows a progressive decrease in the THDA substrate with a corresponding increase in the ascorbic acid product.

Table 1: In Vitro Conversion of THDA to Ascorbic Acid by Carboxylesterase-2

| Incubation Time (minutes) | THDA Remaining (%) | Ascorbic Acid Accumulation (mM) |

|---|---|---|

| 15 | ~95% | ~0.05 |

| 60 | ~85% | ~0.15 |

| 120 | ~70% | ~0.30 |

| 240 | ~55% | ~0.45 |

Data synthesized from figures presented in a 2021 study in the International Journal of Molecular Sciences.[6][11]

Comparative Skin Penetration

The lipophilic nature of THDA confers a significant penetration advantage over the hydrophilic L-ascorbic acid.

Table 2: Comparative Skin Penetration: THDA vs. L-Ascorbic Acid

| Study Parameter | Finding | Source |

|---|---|---|

| Relative Penetration (in vitro) | THDA surpasses the penetration of L-Ascorbic acid by threefold at the same concentration. | [9][12] |

| Synthetic Membrane Penetration | A 30% THDA formulation showed ~150% greater penetration after 24 hours compared to a 20% L-Ascorbic acid formulation. |[8] |

Concentration-Dependent Biological Effects

The biological activity of THDA, following its conversion, is dose-dependent, with specific concentrations recommended for achieving desired outcomes like antioxidant protection and hyperpigmentation correction.

Table 3: Concentration-Dependent Biological Effects of THDA

| Concentration | Observed Effect | Source |

|---|---|---|

| 0.1% | Provides antioxidant benefits and reduces melanin (B1238610) synthesis by 80% in vitro. | [5][13] |

| ≥ 5.0% | Necessary for targeting hyperpigmentation. | [5] |

| 10.0% | Shown to eliminate age spots in a 16-week study. |[13] |

Experimental Protocols

Reproducible methodologies are critical for evaluating the conversion and efficacy of THDA. The following protocols outline key experimental procedures.

Protocol for In Vitro Enzymatic Conversion Assay

This assay measures the rate of THDA hydrolysis by a specific esterase, such as CES2.[6]

-

Reagent Preparation :

-

Prepare a 1 mM THDA stock solution in a suitable solvent mixture (e.g., 2% DMSO and 10% ethylene (B1197577) glycol in 20 mM HEPES buffer, pH 7.4).

-

Prepare a 1 mg/mL enzyme solution of human carboxylesterase-2 (CES2).

-

-

Enzymatic Reaction :

-

In a microcentrifuge tube, combine the THDA solution with the CES2 enzyme solution.

-

Incubate the mixture at 37 °C.

-

-

Time-Point Sampling :

-

At designated time intervals (e.g., 15, 60, 120, and 240 minutes), halt the reaction by adding an excess of cold methanol.

-

-

Analysis :

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of THDA and the accumulated concentration of ascorbic acid.

-

References

- 1. medik8.com [medik8.com]

- 2. This compound: What You Need To Know | Root Science [shoprootscience.com]

- 3. phyto-c.com [phyto-c.com]

- 4. This compound vs. Ascorbic Acid: A Scientific Look at Vitamin C in Skincare — Seashine Labs Organic Skincare [seashinelabs.com]

- 5. paulaschoice-eu.com [paulaschoice-eu.com]

- 6. This compound (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bareluxeskincare.com [bareluxeskincare.com]

- 8. Antioxidant Skincare Treatment for Hyperpigmented and Photodamaged Skin: Multi-Center, Open-Label, Cross-Seasonal Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drbrandtskincare.com [drbrandtskincare.com]

- 10. This compound | THD Ascorbate | THDC | Cosmetic Ingredients Guide [ci.guide]

- 11. researchgate.net [researchgate.net]

- 12. This compound (Explained + Products) [incidecoder.com]

- 13. sophixnatural.com [sophixnatural.com]

Tetrahexyldecyl Ascorbate: A Technical Guide to a Lipophilic Vitamin C Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahexyldecyl ascorbate (B8700270) (THD ascorbate) is a stable, oil-soluble ester of ascorbic acid that functions as a vitamin C precursor. Its lipophilic nature facilitates enhanced skin penetration compared to L-ascorbic acid, allowing it to reach the dermis where it is enzymatically converted to active vitamin C. This conversion enables it to exert the well-documented benefits of vitamin C, including antioxidant effects, stimulation of collagen synthesis, and inhibition of melanogenesis. However, recent studies indicate that its stability in the presence of reactive oxygen species is limited, necessitating co-formulation with stabilizers for optimal efficacy. This technical guide provides an in-depth review of the chemical properties, biological activities, and experimental evaluation of tetrahexyldecyl ascorbate, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Chemical and Physical Properties

This compound is the tetra-ester of ascorbic acid and 2-hexyldecanoic acid. This esterification renders the molecule oil-soluble and more stable than L-ascorbic acid, particularly in formulations.[1][2] It is a clear, pale yellow liquid at room temperature.[3] For use in water-based formulas, it should be formulated at a pH below 6.5 to maintain stability.[2]

Mechanism of Action: A Vitamin C Precursor

Upon topical application, this compound penetrates the stratum corneum due to its lipid-soluble nature.[4][5] Within the epidermis and dermis, it is hydrolyzed by endogenous esterases, such as carboxylesterase-2, to release active L-ascorbic acid.[6] This intracellular conversion is the basis of its function as a vitamin C prodrug.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound.

Table 1: Stability of this compound (THDC) under Oxidative Stress

| Condition | Time (minutes) | % THDC Remaining (without Acetyl Zingerone) | % THDC Remaining (with Acetyl Zingerone) |

| Singlet Oxygen Exposure | 0 | 100% | 100% |

| 2 | ~50% | ~95% | |

| 4 | ~10% | ~90% | |

| 6 | 0% | ~85% | |

| 8 | 0% | ~80% | |

| 10 | 0% | ~75% | |

| Data derived from Swindell et al., 2021.[6] |

Table 2: Enzymatic Conversion of this compound (THDC) to Ascorbic Acid

| Time (minutes) | % THDC Remaining | Ascorbic Acid Formed (mM) |

| 0 | 100% | 0 |

| 15 | ~90% | ~0.1 |

| 60 | ~70% | ~0.3 |

| 120 | ~50% | ~0.5 |

| 240 | ~25% | ~0.75 |

| In vitro hydrolysis by carboxylesterase-2 (CES2). Data derived from Swindell et al., 2021.[6] |

Table 3: Antioxidant and Pro-oxidant Activity

| Assay | Parameter | Value |

| Oxygen Radical Absorbance Capacity (ORAC) | Total ORAC | 1035 µM Trolox equivalents/gram |

| Lipid Peroxidation Inhibition | IC50 | 38.7 mg/mL |

| H2O2 Scavenging Activity | IC50 | 850 µg/mL |

| Data derived from Swindell et al., 2021.[6] |

Table 4: Biological Efficacy

| Biological Effect | Metric | Result | Source |

| Collagen Synthesis | Collagen I Production | Doubles collagen synthesis in fibroblast cultures | Fitzpatrick & Rostan, 2002[7] |

| Collagen Increase | 145% increase in collagen in ex vivo skin explants (30% THD ascorbate formulation) | Antioxidant Skincare Treatment Study[8] | |

| Melanogenesis Inhibition | Melanin (B1238610) Production | >80% reduction in human melanoma cell cultures | Fitzpatrick & Rostan, 2002[7] |

Key Biological Activities and Signaling Pathways

Antioxidant and Pro-oxidant Effects

Once converted to L-ascorbic acid, this compound provides antioxidant protection. However, studies have shown that THD ascorbate itself is a poor antioxidant and can degrade rapidly in the presence of reactive oxygen species like singlet oxygen, which can be generated by UV radiation.[6] This degradation can be prevented by co-formulation with a stabilizing antioxidant such as acetyl zingerone (B1684294).[6] Furthermore, under certain conditions, THD ascorbate alone may exhibit pro-oxidant effects, leading to reduced cell viability under oxidative stress, an effect that is abrogated by the presence of a stabilizer.[6]

Stimulation of Collagen Synthesis

L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of procollagen. By providing an intracellular source of ascorbic acid, THD ascorbate promotes collagen synthesis.[7] Studies have shown that THD ascorbate can be more effective than L-ascorbic acid at stimulating collagen production in vitro.[7]

Inhibition of Melanogenesis

This compound has been shown to reduce melanin production.[7] The active form, L-ascorbic acid, is known to inhibit the enzyme tyrosinase, a key regulator of melanogenesis. By reducing tyrosinase activity, the synthesis of melanin is decreased, leading to a skin-brightening effect.[4]

Modulation of Type I Interferon Signaling

Interestingly, research has indicated that THD ascorbate, when used as a standalone ingredient, can activate type I interferon signaling in skin cells. This pro-inflammatory response is blunted when THD ascorbate is combined with a stabilizing antioxidant like acetyl zingerone.[6]

Detailed Experimental Protocols

HPLC Analysis of this compound Stability

This protocol is adapted from Swindell et al., 2021, to assess the degradation of THD ascorbate under oxidative stress.[6]

-

Objective: To quantify the degradation of THD ascorbate in the presence of singlet oxygen.

-

Materials:

-

This compound (THDC)

-

Acetyl zingerone (AZ, optional stabilizer)

-

Lithium molybdate

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or charged aerosol detector

-

C18 HPLC column (e.g., X-Bridge C18, 50 mm × 4.6 mm × 3.5 µm)

-

Methanol, trifluoroacetic acid, isopropyl alcohol, orthophosphoric acid (HPLC grade)

-

-

Procedure:

-

Prepare a 1 mg/mL solution of THDC in a suitable solvent. For the stabilized sample, prepare a 1:1 mixture of 1 mg/mL THDC and 1 mg/mL AZ.

-

In a reaction vessel, mix 5 mL of the THDC solution (with or without AZ) with 5 mL of 0.16 mg/mL lithium molybdate, 4 mL of 0.01 M NaOH, and 5 mL of 0.015% H₂O₂. The final pH should be approximately 5.0.

-

At 2-minute intervals, withdraw a 500 µL aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to 1 mL of 1 mg/mL curcumin solution.

-

Analyze the samples by HPLC to quantify the remaining THDC.

-

-

HPLC Conditions:

-

Column: X-Bridge C18, 50 mm × 4.6 mm × 3.5 µm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Mobile Phase: A gradient of methanol, trifluoroacetic acid, and isopropyl alcohol. A specific gradient program should be developed to achieve optimal separation.

-

Detection: UV or Charged Aerosol Detector.

-

Run Time: 60 minutes.

-

-

Data Analysis: Plot the percentage of remaining THDC against time to determine the degradation kinetics.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This is a general protocol for assessing the skin penetration of THD ascorbate.

-

Objective: To quantify the permeation of THD ascorbate through a skin membrane.

-

Materials:

-

Franz diffusion cells

-

Excised human or animal skin

-

THD ascorbate formulation

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizer like ethanol (B145695) or polysorbate 20)

-

HPLC system for analysis

-

-

Procedure:

-

Prepare the skin membrane and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.

-

Apply a known amount of the THD ascorbate formulation to the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for analysis.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

-

Analyze the concentration of THD ascorbate in the collected samples using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the cumulative amount of THD ascorbate permeated per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

-

The permeability coefficient (Kp) can be calculated by dividing the flux by the initial concentration of the drug in the donor compartment.

-

Enzymatic Conversion to Ascorbic Acid

This protocol is based on the method described by Swindell et al., 2021.[6]

-

Objective: To measure the rate of hydrolysis of THD ascorbate to ascorbic acid by carboxylesterase-2.

-

Materials:

-

This compound (THDC)

-

Carboxylesterase-2 (CES2) enzyme solution (1 mg/mL)

-

DMSO, Ethylene (B1197577) glycol, HEPES buffer (pH 7.4)

-

Methanol

-

HPLC system with a charged aerosol detector

-

-

Procedure:

-

Prepare a 1 mM solution of THDC in a mixture of 2% DMSO and 10% ethylene glycol in 20 mM HEPES (pH 7.4).

-

Add 20 µL of the 1 mg/mL CES2 enzyme solution to the THDC solution.

-

Incubate the reaction mixture at 37°C.

-

At specified time points (e.g., 15, 60, 120, 240 minutes), stop the reaction by adding methanol.

-

Analyze the concentrations of both THDC and ascorbic acid in the samples using HPLC with a charged aerosol detector.

-

-

Data Analysis: Plot the percentage of remaining THDC and the concentration of formed ascorbic acid against time.

Tyrosinase Inhibition Assay

This is a general colorimetric assay to assess the inhibitory effect of THD ascorbate on tyrosinase activity.

-

Objective: To determine the tyrosinase inhibitory activity of THD ascorbate.

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

THD ascorbate dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid (positive control)

-

96-well microplate reader

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and different concentrations of THD ascorbate or kojic acid.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA substrate to all wells.

-

Measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the concentration of THD ascorbate to determine the IC50 value.

-

Quantification of Collagen I Protein by ELISA

This protocol provides a method to quantify the increase in collagen I production by dermal fibroblasts.

-

Objective: To measure the amount of collagen I secreted by human dermal fibroblasts after treatment with THD ascorbate.

-

Materials:

-

Human dermal fibroblasts

-

Cell culture medium and supplements

-

THD ascorbate

-

Collagen I ELISA kit

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

-

Procedure:

-

Culture human dermal fibroblasts to near confluence.

-

Treat the cells with various concentrations of THD ascorbate for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

Collect the cell culture supernatant.

-

Lyse the cells and determine the total protein content or cell number for normalization.

-

Perform the Collagen I ELISA on the collected supernatant according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the provided collagen standards.

-

Determine the concentration of collagen I in each sample from the standard curve.

-

Normalize the collagen I concentration to the total protein content or cell number.

-

Calculate the fold change in collagen I production compared to the vehicle control.

-

Conclusion

This compound is a promising lipophilic precursor to vitamin C for topical applications. Its enhanced skin penetration and conversion to active L-ascorbic acid allow it to effectively stimulate collagen synthesis, inhibit melanogenesis, and provide antioxidant protection. However, its inherent instability under oxidative stress highlights the importance of formulation strategies, such as the inclusion of stabilizing antioxidants, to ensure its efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this potent cosmeceutical ingredient. Further research is warranted to fully elucidate its skin permeation kinetics and to optimize formulations for maximum stability and biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. medik8.com [medik8.com]

- 4. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. skiningredients.com [skiningredients.com]

- 7. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Biological Activity of Tetrahexyldecyl Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahexyldecyl ascorbate (B8700270) (THDC) is a lipophilic precursor to L-ascorbic acid, engineered for enhanced stability and dermal penetration.[1][2][3] As a pro-drug, THDC is enzymatically converted to ascorbic acid within the skin, where it exerts a range of biological effects.[4][5][6] This technical guide provides an in-depth overview of the in vitro biological activities of THDC, focusing on its antioxidant properties, role in collagen synthesis and matrix metalloproteinase (MMP) inhibition, and its impact on melanogenesis. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development.

Antioxidant Activity

THDC demonstrates antioxidant properties, although it is considered a weaker antioxidant than L-ascorbic acid.[1][4] Its lipophilic nature may allow for its incorporation into cell membranes, providing protection against lipid peroxidation.[1][6]

Quantitative Data on Antioxidant Activity

| Assay Type | Analyte | IC50 / ORAC Value | Reference Cell/System | Source |

| Oxygen Radical Absorbance Capacity (ORAC) | THDC | 1035 µM Trolox equivalents/gram | Cell-free | [1] |

| Hydrogen Peroxide (H2O2) Scavenging | THDC | 850 µg/mL | Cell-free | [1] |

| Lipid Peroxidation Inhibition | THDC | 38.7 mg/mL | Cell-free | [1] |

Experimental Protocols

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[7][8][9][10][11]

-

Principle: A fluorescent probe (fluorescein) is damaged by peroxyl radicals generated by a radical initiator (AAPH), leading to a decrease in fluorescence. Antioxidants protect the probe from degradation, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

-

Procedure:

-

Prepare a fluorescein (B123965) working solution (e.g., ~8.4 x 10⁻⁸ M) in phosphate (B84403) buffer (75 mM, pH 7.4).

-

Add 150 µL of the fluorescein solution to each well of a 96-well microplate.

-

Add 25 µL of Trolox standards, sample extracts (THDC), or a blank (phosphate buffer) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of a freshly prepared AAPH solution (e.g., 75 mM) to each well.

-

Immediately begin measuring the fluorescence (excitation: 485 nm, emission: 520 nm) every 1-5 minutes for at least 60 minutes at 37°C.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.

-

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.[2][12][13][14][15]

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at 532 nm.

-

Procedure:

-

Prepare samples (e.g., cell lysates, tissue homogenates) and MDA standards.

-

To 100 µL of sample or standard in a microcentrifuge tube, add reagents in the following order: 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% TBA solution.

-

Adjust the final volume to 4 mL with deionized water.

-

Vortex the tubes and incubate at 95°C for 60 minutes.

-

Cool the tubes in an ice bath for 10 minutes to stop the reaction.

-

Centrifuge the samples at 1,500 x g for 10 minutes.

-

Transfer the supernatant to a cuvette or a 96-well plate.

-

Measure the absorbance at 532 nm.

-

Create a standard curve using the absorbance values of the MDA standards.

-

Calculate the MDA concentration in the samples from the standard curve.

-

Collagen Synthesis and MMP Inhibition

Ascorbic acid is a crucial cofactor for the enzymes responsible for collagen synthesis and has been shown to stimulate collagen gene expression.[10][16][17][18][19][20] THDC, as a precursor to ascorbic acid, contributes to these effects. Additionally, ascorbic acid has been linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins.[1][2][3]

Quantitative Data on Collagen Synthesis and MMP Inhibition

| Biological Activity | Cell Type | Treatment | Result | Source |

| Collagen I Production | Dermal Fibroblasts | THDC + Acetyl Zingerone | Increased production | [1][2][3] |

| MMP-1 Expression | Reconstituted Human Epidermis | THDC + Acetyl Zingerone | Repressed | [1][2][3] |

| MMP-7 Expression | Reconstituted Human Epidermis | THDC + Acetyl Zingerone | Repressed | [1][2][3] |

| MMP Enzyme Activity | - | THDC + Acetyl Zingerone | Inhibited | [1][2][3] |

Experimental Protocols

This method is used to quantify the amount of a specific collagen type (e.g., Collagen I) in cell culture supernatants or cell lysates.[21][22][23][24]

-

Principle: A capture antibody specific for the target collagen is coated onto a microplate. The sample is added, and the collagen binds to the antibody. A second, biotin-conjugated detection antibody that recognizes a different epitope on the collagen is then added. Finally, a streptavidin-HRP conjugate and a chromogenic substrate are used to generate a colored product, with the intensity being proportional to the amount of collagen present.

-

Procedure:

-

Coat a 96-well plate with a capture antibody against the target collagen (e.g., anti-Collagen I) overnight at room temperature.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.

-

Wash the plate and add prepared standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops (typically 15-20 minutes).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm.

-

Generate a standard curve and determine the collagen concentration in the samples.

-

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9.[1][25][26][27]

-

Principle: Proteins in a sample are separated by size via SDS-PAGE on a gel containing gelatin. The gel is then incubated in a buffer that allows the MMPs to renature and digest the gelatin. After staining with Coomassie Blue, areas of MMP activity appear as clear bands against a blue background.

-

Procedure:

-

Culture cells and collect the conditioned media.

-

Concentrate the conditioned media and determine the protein concentration.

-

Prepare a polyacrylamide gel containing gelatin (e.g., 0.1%).

-

Mix samples with a non-reducing sample buffer and load them onto the gel.

-

Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

Wash the gel with a renaturing buffer (e.g., Triton X-100 in water) to remove the SDS.

-

Incubate the gel in a developing buffer containing necessary cofactors (e.g., CaCl₂, ZnCl₂) at 37°C for 16-48 hours.

-

Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

-

Destain the gel until clear bands of gelatinolysis are visible against a blue background.

-

The molecular weight of the active MMPs can be estimated using protein standards.

-

Signaling Pathways in Collagen Synthesis

dot

Caption: THDC's role in collagen synthesis.

Melanogenesis Inhibition

THDC has been shown to inhibit melanogenesis, the process of melanin (B1238610) production.[6] This is attributed to its conversion to ascorbic acid, which can inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.

Quantitative Data on Melanogenesis Inhibition

| Biological Activity | Cell Type | Treatment | Result | Source |

| Melanogenesis | Human Melanoma Cells | THDC | >80% reduction | [6] |

Experimental Protocols

This assay quantifies the melanin content in cultured B16 melanoma cells.[28][29][30][31][32]

-

Principle: Melanin is extracted from the cells and its quantity is determined by measuring the absorbance at 405-475 nm.

-

Procedure:

-

Seed B16 melanoma cells in a culture dish and allow them to adhere.

-

Treat the cells with various concentrations of the test compound (THDC) and a positive control (e.g., kojic acid) for 72 hours. An alpha-melanocyte-stimulating hormone (α-MSH) can be used to induce melanogenesis.

-

Wash the cells with PBS and harvest them.

-

Lyse the cells in a solution of 1 N NaOH at an elevated temperature (e.g., 95°C) for 1 hour to solubilize the melanin.

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Normalize the melanin content to the total protein content and express the results as a percentage of the control.

-

This cell-free assay measures the direct inhibitory effect of a compound on tyrosinase activity.[3][33][34][35][36]

-

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome (B613829), a colored product. The rate of dopachrome formation is measured spectrophotometrically at 475-490 nm.

-

Procedure:

-

In a 96-well plate, add a buffer solution (e.g., 50 mM sodium phosphate buffer, pH 6.5), the substrate (L-DOPA), and the test compound (THDC) at various concentrations.

-

Initiate the reaction by adding mushroom tyrosinase solution to each well.

-

Incubate the plate at 37°C for a set period (e.g., 30 minutes).

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Cellular Uptake and Conversion to Ascorbate

THDC is designed to penetrate the stratum corneum due to its lipid solubility.[1][4][5][6] Once inside the cells, it is converted to L-ascorbic acid by intracellular esterases, such as carboxylesterase-2.[1][4]

Experimental Workflow: Cellular Uptake and Conversion

dot

Caption: Workflow for assessing THDC uptake and conversion.

Other In Vitro Effects: Type I Interferon Signaling

Interestingly, one study reported that THDC, when used as a standalone ingredient, can activate type I interferon signaling in reconstituted human epidermis.[4][37][38][39][40] This pro-inflammatory effect was observed to be blunted when THDC was combined with a stabilizing antioxidant, acetyl zingerone.[4][37][38][39][40] Further research is needed to fully elucidate the mechanism and implications of this signaling pathway activation.

dot

Caption: Proposed pathway for THDC-induced Type I Interferon signaling.

Conclusion

This compound exhibits a multifaceted profile of biological activity in vitro. While its direct antioxidant capacity is modest compared to L-ascorbic acid, its role as a stable, penetrant precursor allows for the effective delivery of ascorbic acid to skin cells. This, in turn, promotes collagen synthesis, inhibits MMPs, and reduces melanogenesis. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development, facilitating further investigation into the applications and mechanisms of this promising compound. The observation of its effect on type I interferon signaling warrants further exploration to fully understand its biological impact.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 3. 2.3. Cell-Free Mushroom Tyrosinase Activity Assay [bio-protocol.org]

- 4. This compound (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. paulaschoice-eu.com [paulaschoice-eu.com]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. scribd.com [scribd.com]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. plant-stress.weebly.com [plant-stress.weebly.com]

- 15. Lipid peroxidation assessment [protocols.io]

- 16. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ascorbic acid stimulation of collagen biosynthesis independent of hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ascorbic acid stimulation of collagen biosynthesis independent of hydroxylation. | Semantic Scholar [semanticscholar.org]

- 19. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]

- 22. cloud-clone.com [cloud-clone.com]

- 23. researchgate.net [researchgate.net]

- 24. Human Collagen I ELISA Kit (A246931) [antibodies.com]

- 25. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 26. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]

- 27. med.upenn.edu [med.upenn.edu]

- 28. benchchem.com [benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. opus.hs-emden-leer.de [opus.hs-emden-leer.de]

- 32. Induction of B16 melanoma melanogenesis by a serum-free synthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Mushroom Tyrosinase Activity [bio-protocol.org]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. web.stanford.edu [web.stanford.edu]

- 36. researchgate.net [researchgate.net]

- 37. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. [PDF] this compound (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects | Semantic Scholar [semanticscholar.org]

A Technical Guide to Tetrahexyldecyl Ascorbate's Antioxidant Capacity and Assay Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Tetrahexyldecyl Ascorbate

This compound (THD Ascorbate) is a highly stable, oil-soluble precursor to L-ascorbic acid (Vitamin C).[1][2] Unlike traditional L-ascorbic acid, which is water-soluble and notoriously unstable, THD Ascorbate is engineered for superior stability and deeper penetration into the skin's lipid layers.[1][3] Its structure, an ester of ascorbic acid and 2-hexyldecanoic acid, allows it to effectively traverse the lipophilic stratum corneum.[4] Once absorbed, cellular enzymes convert THD Ascorbate into the biologically active L-ascorbic acid, enabling it to exert its antioxidant effects within the epidermis and dermis.[5][6] This enhanced delivery and stability make THD Ascorbate a subject of significant interest for topical antioxidant formulations aimed at mitigating oxidative stress, improving collagen synthesis, and addressing hyperpigmentation.[1][7][8]

Mechanism of Antioxidant Action

The primary antioxidant function of THD Ascorbate is realized after its enzymatic conversion to L-ascorbic acid within the skin.[6] L-ascorbic acid is a potent antioxidant that neutralizes harmful reactive oxygen species (ROS) through electron or hydrogen atom donation.[1][7] This process protects vital cellular structures like DNA, proteins, and lipids from oxidative damage.[5]

The oil-soluble nature of THD Ascorbate allows it to specifically neutralize free radicals that damage the skin's lipids, such as ceramides (B1148491) and cholesterol, thereby protecting the skin barrier.[5] Its proposed mechanism involves working synergistically with Vitamin E (tocopherol), a naturally occurring lipid-soluble antioxidant in the skin, to provide comprehensive protection against different types of free radicals.[5]

Caption: Conversion and mechanism of action of THD Ascorbate in the skin.

Quantitative Antioxidant Data

Recent studies have quantified the antioxidant capacity of THD Ascorbate, often comparing it to the active form, L-ascorbic acid (AA). While direct antioxidant assays show THD Ascorbate to be a weaker antioxidant than AA in vitro, its efficacy in vivo is attributed to its superior penetration and subsequent conversion.[4][9] However, research also indicates that THD Ascorbate is unstable under oxidative stress and benefits from formulation with stabilizing antioxidants.[4][10]

Table 1: Oxygen Radical Absorbance Capacity (ORAC) Profile

The ORAC assay measures the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[4][11]

| Compound | Reactive Oxygen Species | Antioxidant Capacity (μmole Trolox Equivalents/gram) |

| THD Ascorbate | Peroxyl Radical (ORAC) | 26 |

| Hydroxyl Radical (HORAC) | 21 | |

| Peroxynitrite (NORAC) | 16 | |

| Superoxide Anion (S-ORAC) | 0 | |

| Singlet Oxygen (SOAC) | 972 | |

| Total ORAC Value | 1035 [4][12] | |

| L-Ascorbic Acid (AA) | Total ORAC Value | ~29,856,000 [4][9] |

| Note: AA data reported as μM TE/mg and converted for comparison. This highlights the significantly higher direct antioxidant capacity of AA in aqueous assays.[4][9] |

Table 2: Inhibition of Cellular Processes

Beyond direct radical scavenging, THD Ascorbate's activity is measured by its ability to inhibit processes like lipid peroxidation and the function of matrix metalloproteinases (MMPs), which degrade collagen.[4]

| Assay / Target | Compound | IC₅₀ (Concentration for 50% Inhibition) |

| Inhibition of Lipid Peroxidation | THD Ascorbate | 38.7 mg/mL[9] |

| MMP-1 Inhibition | THD Ascorbate | >1000 µg/mL[4] |

| THD Ascorbate + Acetyl Zingerone | 511 µg/mL[4] | |

| MMP-2 Inhibition | THD Ascorbate | 114 µg/mL[4] |

| THD Ascorbate + Acetyl Zingerone | 72 µg/mL[4] | |

| MMP-3 Inhibition | THD Ascorbate | >1000 µg/mL[4] |

| THD Ascorbate + Acetyl Zingerone | 437 µg/mL[4] | |

| H₂O₂ Scavenging Activity | THD Ascorbate | >500 µg/mL[4] |

Detailed Experimental Protocols

Standard antioxidant capacity assays must be adapted for lipophilic compounds like THD Ascorbate, primarily concerning the choice of solvent.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the hydrogen atom transfer (HAT) mechanism.[11] For lipophilic compounds, a solubility enhancer or a suitable solvent system is required.[13][14]

Principle: An antioxidant's ability to protect a fluorescent probe (fluorescein) from degradation by peroxyl radicals (generated by AAPH) is measured over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[15]

Protocol for Lipophilic Compounds:

-

Reagent Preparation:

-

Fluorescein (B123965) Stock Solution: Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).

-

AAPH (Radical Initiator): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).[15]

-

Trolox Standard: Prepare a stock solution in a suitable solvent (e.g., acetone) and create serial dilutions.[15]

-

Sample Preparation: Dissolve THD Ascorbate in 100% acetone (B3395972) and then dilute with a 50% acetone/water solution or use a solubility enhancer like randomly methylated β-cyclodextrin (RMCD) in the phosphate buffer.[13][15]

-

-

Assay Procedure (96-well plate):

-

Pipette 25 µL of standards, sample, or blank (solvent) into respective wells.

-

Add 150 µL of the fluorescein solution to all wells and mix.

-

Pre-incubate the plate for 30 minutes at 37°C.[15]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately begin kinetic fluorescence readings (Excitation: 480-485 nm, Emission: 520-528 nm) every 1-5 minutes for at least 60 minutes at 37°C.[15]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each well.

-

Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.

-

Plot a standard curve of Net AUC vs. Trolox concentration.

-

Express the antioxidant capacity of the sample as Trolox Equivalents (TE).[15]

-